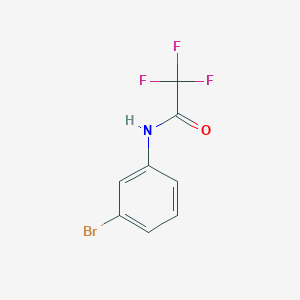

N-(3-bromophenyl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQGZMXFNNSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Bromophenyl 2,2,2 Trifluoroacetamide

Classical and Optimized Acylation Routes

The most direct approach to synthesizing N-(3-bromophenyl)-2,2,2-trifluoroacetamide is the acylation of 3-bromoaniline (B18343) with a trifluoroacetylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA). This reaction can be performed under conventional heating or with the assistance of microwave irradiation, with the latter often providing significant advantages in terms of reaction time and yield.

Conventional Thermal Acylation Procedures

Conventional thermal acylation involves the reaction of 3-bromoaniline with trifluoroacetic anhydride, often in the presence of a solvent and sometimes a base to neutralize the trifluoroacetic acid byproduct. The reaction mixture is typically heated for a prolonged period to ensure complete conversion.

A general procedure involves dissolving 3-bromoaniline in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran. Trifluoroacetic anhydride is then added, often dropwise, and the mixture is heated under reflux. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and evaporation of the solvent to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.

| Reactants | Reagent | Solvent | Temperature | Time | Yield |

| 3-bromoaniline | Trifluoroacetic anhydride | Dichloromethane | Reflux | Several hours | Moderate to High |

Microwave-Assisted Acylation for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. asianjpr.com In the context of the acylation of 3-bromoaniline, microwave irradiation can significantly reduce the reaction time from hours to minutes and often leads to higher yields and cleaner products. eurekaselect.com The efficient heating of the polar reactants and solvent by microwaves leads to a rapid increase in temperature, thereby accelerating the rate of reaction. researchgate.netrsc.org

The procedure for microwave-assisted acylation is similar to the conventional method in terms of reactants and work-up, but the heating method is different. The reaction is carried out in a sealed vessel in a microwave reactor, allowing for precise temperature and pressure control. The use of microwave irradiation often allows for solvent-free conditions, which aligns with the principles of green chemistry. asianjpr.com

| Reactants | Reagent | Solvent | Temperature | Time | Yield |

| 3-bromoaniline | Trifluoroacetic anhydride | Dichloromethane or Solvent-free | 100-150 °C | 5-15 minutes | High to Excellent |

The comparative data clearly indicates the advantages of microwave-assisted synthesis over conventional heating, primarily in the drastic reduction of reaction time and often an improvement in the yield. nih.govjaveriana.edu.co

Advanced Catalytic Approaches for Carbon-Nitrogen Bond Formation

Beyond direct acylation, this compound can be synthesized through the formation of the carbon-nitrogen bond between a bromine-substituted aromatic ring and a trifluoroacetamide (B147638) moiety. Transition metal-catalyzed coupling reactions, particularly those involving copper and palladium, are at the forefront of these advanced strategies.

Transition Metal-Catalyzed Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, provides a classical method for the formation of C-N bonds. researchgate.net In the context of synthesizing the target molecule, this would involve the coupling of 1,3-dibromobenzene (B47543) with 2,2,2-trifluoroacetamide in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions.

| Aryl Halide | Amide | Catalyst | Base | Solvent | Temperature |

| 1,3-dibromobenzene | 2,2,2-trifluoroacetamide | CuI | K2CO3 | DMF or DMSO | 120-150 °C |

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. asianjpr.com This method offers a milder and more general alternative to the copper-catalyzed Ullmann reaction. The synthesis of this compound via this route would involve the reaction of 1,3-dibromobenzene with 2,2,2-trifluoroacetamide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate a wide range of substrates.

| Aryl Halide | Amide | Catalyst | Ligand | Base | Solvent |

| 1,3-dibromobenzene | 2,2,2-trifluoroacetamide | Pd(OAc)2 or Pd2(dba)3 | Xantphos or BINAP | NaOtBu or Cs2CO3 | Toluene or Dioxane |

These advanced catalytic methods provide alternative synthetic routes that can be advantageous, especially when dealing with complex substrates or when milder reaction conditions are required. The choice of a specific synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.

Metal-Free Catalysis and Base-Promoted Syntheses

The synthesis of trifluoroacetamides, including this compound, has been successfully achieved through transition-metal-free approaches. These methods offer a significant advantage by avoiding the cost, toxicity, and potential for product contamination associated with metal catalysts. One notable strategy involves a base-promoted coupling reaction that utilizes a trifluoroacetylation reagent to efficiently synthesize trifluoroacetylaniline compounds. researchgate.net

This reaction proceeds under mild conditions and requires only a single equivalent of a base. researchgate.net A systematic study on the synthesis of trifluoroacetamides demonstrated that various aniline (B41778) derivatives, including those with halogen substituents like bromine, are well-tolerated. researchgate.net The research highlights a transition-metal-free coupling reaction using 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the trifluoroacetylation reagent. researchgate.net

The optimization of reaction conditions is crucial for maximizing yield. For instance, a study found that using sodium bicarbonate as the base in a 1,4-dioxane (B91453) solvent at 120 °C for 12 hours provided an 83% yield for the desired product. researchgate.net This methodology demonstrates good tolerance for a variety of functional groups on the aniline substrate. researchgate.net Specifically, anilines containing electron-withdrawing groups such as fluorine, chlorine, bromine, and iodine on the phenyl ring react effectively to produce the corresponding trifluoroacetamide derivatives in good yields. researchgate.net

Table 1: Optimization of Base-Promoted Synthesis of a Trifluoroacetamide researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaHCO₃ | 1,4-dioxane | 120 | 12 | 83 |

| 2 | K₂CO₃ | 1,4-dioxane | 120 | 12 | 75 |

| 3 | Cs₂CO₃ | 1,4-dioxane | 120 | 12 | 68 |

| 4 | NaHCO₃ | Toluene | 120 | 12 | 65 |

This table is illustrative of typical optimization studies for base-promoted reactions as described in the source.

Principles of Green Chemistry in Synthetic Pathway Design

Solvent System Evaluation and Environmentally Benign Procedures

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. unife.it In the context of synthesizing this compound, environmentally benign procedures would favor solvents with low toxicity, low volatility, and high recyclability.

The base-promoted synthesis described previously utilizes 1,4-dioxane. researchgate.net While effective for the reaction, 1,4-dioxane is considered an unfavorable solvent from a green chemistry perspective due to its potential toxicity and persistence in the environment. Green chemistry encourages the substitution of such solvents with greener alternatives like water, supercritical fluids, or bio-based solvents whenever possible. The development of synthetic routes in these more environmentally friendly media is an active area of research. For example, catalyst-free decarboxylative strategies performed in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for other trifluoromethylated compounds, achieving high yields and representing a step towards greener protocols. organic-chemistry.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.comprimescholars.com It provides a framework for evaluating the "greenness" of a synthesis by quantifying the amount of waste generated at the atomic level. primescholars.comrsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product. scranton.edumsd-life-science-foundation.or.jp

The synthesis of this compound is typically an acylation reaction between 3-bromoaniline and a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. The atom economy for such a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Let's consider the reaction between 3-bromoaniline and trifluoroacetic anhydride:

2 C₆H₄BrNH₂ + (CF₃CO)₂O → C₈H₅BrF₃NO + CF₃COOH

In this reaction, only one molecule of 3-bromoaniline is incorporated into the desired product, along with the trifluoroacetyl group. The other product is trifluoroacetic acid. To improve atom economy, alternative reagents and reaction pathways that minimize the formation of byproducts are sought. Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the final product. rsc.orgscranton.edu Designing synthetic routes that favor addition or rearrangement reactions over substitutions and eliminations is a key strategy for enhancing reaction efficiency and sustainability. scranton.edu

Table 2: Atom Economy Calculation for a Representative Synthesis

| Reactant/Product | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Reactant 1 | 3-Bromoaniline | C₆H₆BrN | 172.02 |

| Reactant 2 | Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 |

| Desired Product | This compound | C₈H₅BrF₃NO | 268.03 |

| Byproduct | Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 |

Based on the reaction: C₆H₆BrN + C₄F₆O₃ → C₈H₅BrF₃NO + C₂HF₃O₂ % Atom Economy = [268.03 / (172.02 + 210.03)] x 100 = 70.1%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into a byproduct, highlighting the importance of atom economy in designing efficient and green synthetic pathways. rsc.org

Reactivity and Mechanistic Investigations of N 3 Bromophenyl 2,2,2 Trifluoroacetamide

Chemical Transformations of the Trifluoroacetamide (B147638) Moiety

The trifluoroacetamide group, -NHC(O)CF3, exhibits a range of reactivities influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This section details the directing effects of this moiety in functionalization reactions, its susceptibility to nucleophilic attack, its reductive conversion to an amine, and its behavior in oxidative reactions.

Directing Group Effects in Functionalization Reactions

In electrophilic aromatic substitution reactions, the trifluoroacetamide group acts as a deactivating, meta-directing group. savemyexams.comorganicchemistrytutor.comlibretexts.org The electron-withdrawing trifluoromethyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). libretexts.org This deactivation is primarily due to the inductive effect of the CF3 group.

The directing effect can be explained by examining the resonance structures of the intermediates formed during electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resonance contributors places a positive charge on the carbon atom directly attached to the nitrogen of the trifluoroacetamide group. This is a particularly unstable arrangement due to the electron-withdrawing nature of the attached group. In contrast, attack at the meta position avoids this destabilizing interaction, making the meta pathway more favorable. organicchemistrytutor.comyoutube.com

| Substituent Effect | Influence on Aromatic Ring | Directing Preference |

| Trifluoroacetamide (-NHCOCF3) | Deactivating | meta |

Nucleophilic Substitution Reactions

The carbonyl carbon of the trifluoroacetamide moiety is susceptible to nucleophilic attack. semanticscholar.orgyoutube.com The strong inductive effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. Reactions with nucleophiles can lead to the cleavage of the amide bond. For instance, secondary trifluoroacetamides can be used as nucleophilic trifluoromethylating reagents for non-enolizable ketones in the presence of a strong base like potassium tert-butoxide. researchgate.net While specific studies on N-(3-bromophenyl)-2,2,2-trifluoroacetamide in this context are not prevalent, the general reactivity pattern of trifluoroacetamides suggests its potential as a precursor in such transformations. semanticscholar.orgresearchgate.net

Reductive Transformations to Corresponding Amines

The trifluoroacetamide group can be readily cleaved under reductive conditions to yield the corresponding amine, in this case, 3-bromoaniline (B18343). This transformation is a common deprotection strategy in organic synthesis, as the trifluoroacetyl group is a useful protecting group for amines.

A variety of reducing agents can be employed for this purpose. Common methods include basic hydrolysis with reagents like sodium hydroxide (B78521) or potassium carbonate in aqueous or alcoholic solutions. researchgate.net Reductive cleavage can also be achieved using sodium borohydride (B1222165) in ethanol. The choice of reagent and conditions can be tailored to be compatible with other functional groups present in the molecule.

| Reagent | Conditions | Product |

| K2CO3 / Na2CO3 | MeOH/H2O, Room Temperature | 3-Bromoaniline |

| NaBH4 | EtOH | 3-Bromoaniline |

| NH3 | MeOH | 3-Bromoaniline |

| HCl | MeOH | 3-Bromoaniline |

Oxidative Reactions

The trifluoroacetamide moiety is generally stable towards many oxidizing agents due to the electron-deficient nature of the amide group and the high oxidation state of the carbon in the trifluoromethyl group. Information on specific oxidative reactions involving the trifluoroacetamide group of this compound is limited in the scientific literature. However, the stability of the trifluoroacetyl group under oxidative conditions makes it a suitable protecting group in synthetic sequences where other parts of a molecule are being oxidized.

Reactions Involving the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Cross-Coupling Methodologies

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.net This methodology is widely used to form biaryl compounds. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govpitt.edu This reaction is a powerful method for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orglibretexts.orgmdpi.com This reaction results in the formation of a new carbon-carbon bond at the vinylic position.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov This allows for the synthesis of a wide range of substituted anilines from this compound by replacing the bromine atom with a new amino group.

Below is a table summarizing the potential cross-coupling reactions for this compound based on general methodologies for aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Arylalkyne |

| Heck | Alkene | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Substituted Alkene |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Arylamine |

Carbon-Hydrogen Activation and Functionalization

Direct C-H activation is a modern synthetic strategy that allows for the functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods.

Transition-metal-catalyzed or metal-free C-H borylation introduces a boronate ester group onto an aromatic ring, creating a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov In molecules like this compound, the trifluoroacetamide group (-NHCOCF₃) can act as a directing group, guiding the borylation to a specific position. Amide groups typically direct C-H activation to the ortho-position. Therefore, it is plausible that a directed C-H borylation of the substrate would occur at the C2 or C4 positions of the phenyl ring. However, no specific studies confirming this regioselectivity for this compound have been found. Metal-free borylation approaches have also been developed for phenyl acetamide (B32628) derivatives, broadening the potential methods for such transformations. researchgate.net

Catalytic C-H amidation involves the direct formation of a C-N bond at a previously unsubstituted carbon atom. mdpi.com Similar to C-H borylation, this reaction can be guided by a directing group. An amide moiety can direct a metal catalyst (e.g., Rh, Ir, Co) to activate an ortho C-H bond, which then reacts with an amide source to form a new C-N bond. mdpi.comnih.gov For this compound, this would be expected to functionalize the C2 or C4 positions. This powerful technique offers a direct route to complex poly-functionalized aromatic compounds, but specific examples involving the target substrate are not available in the literature.

Intramolecular Cyclization Reactions and Annulation Pathways

The synthesis of indole (B1671886) scaffolds is of great interest in medicinal chemistry. nih.gov A common strategy involves the palladium-catalyzed coupling of a 2-haloaniline with an alkyne, followed by an intramolecular cyclization (e.g., Larock or Cacchi indole synthesis).

For this compound, forming a standard indole ring via intramolecular cyclization presents a significant topological challenge. The bromine atom and the nitrogen atom are in a meta-relationship, which does not allow for direct cyclization to form the fused five-membered ring characteristic of indole. A plausible, albeit undocumented, multi-step pathway could be envisioned:

Sonogashira Coupling: The bromine at the C3 position is first coupled with a terminal alkyne to introduce the necessary carbon framework.

Intramolecular Cyclization: The resulting N-(3-alkynylphenyl)-2,2,2-trifluoroacetamide would then need to undergo cyclization. However, the cyclization of the amide nitrogen onto the alkyne would not form an indole but rather a different heterocyclic system (e.g., a quinoline (B57606) derivative, depending on the conditions and the nature of the alkyne).

Alternative pathways, such as a PIFA-mediated intramolecular cyclization that joins the nitrogen atom to the benzene ring, have been reported for related structures but typically require an ortho-alkenyl or other suitable group for cyclization. organic-chemistry.org Therefore, the direct conversion of this compound into a simple indole scaffold via the outlined reaction classes is not a straightforward or reported transformation.

Synthesis of Quinazoline (B50416) and Quinazolinone Frameworks

This compound is a viable precursor for the synthesis of heterocyclic structures like quinazolines and quinazolinones, which are significant scaffolds in medicinal chemistry. researchgate.net The construction of these fused ring systems often relies on transition-metal-catalyzed reactions, particularly those employing palladium or copper, which can facilitate the formation of crucial carbon-nitrogen or carbon-carbon bonds. researchgate.netnih.gov

A common strategy involves the palladium-catalyzed coupling of a bromoaniline derivative with a suitable reaction partner that provides the necessary atoms to form the second ring. mdpi.comresearchgate.net For instance, a plausible synthetic route would involve an initial C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, between this compound and an ortho-substituted aminobenzamide. This would be followed by an intramolecular cyclization to form the quinazolinone core. The trifluoroacetyl group, serving as a protecting group for the aniline (B41778) nitrogen, would typically be removed either in a separate step or concurrently during the cyclization process under the reaction conditions.

Another established method is the carbonylative cyclization, where carbon monoxide is incorporated to form the carbonyl group of the quinazolinone ring. researchgate.net In this approach, a palladium catalyst facilitates the reaction between the bromo-substituted aryl ring, a nitrogen source, and carbon monoxide, leading directly to the heterocyclic framework. While specific studies detailing these exact pathways starting from this compound are not extensively documented, the reactivity of the bromoanilide moiety is well-established in the synthesis of various N-heterocycles. nih.govorganic-chemistry.org

Table 1: Key Catalytic Systems for Quinazolinone Synthesis from Bromo-Aryl Precursors

| Catalyst System | Reaction Type | Description |

|---|---|---|

| Pd(OAc)₂ / Ligand | Carbonylative Cyclization | Palladium acetate (B1210297) with a phosphine (B1218219) ligand catalyzes the insertion of CO and subsequent cyclization. |

| CuI / Ligand | Ullmann Condensation | Copper iodide, often with a ligand like L-proline, facilitates C-N bond formation between the bromoarene and an amine or amide. researchgate.net |

| Pd(dppf)Cl₂ | Suzuki Coupling | Used for initial C-C bond formation to build a precursor which then undergoes cyclization. mdpi.com |

Radical Cyclization Studies

The bromine atom on the phenyl ring of this compound allows for the generation of an aryl radical intermediate, which can participate in intramolecular cyclization reactions to form new ring systems. wikipedia.org These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a reagent like tributyltin hydride (Bu₃SnH) or, in more modern methods, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) to promote a cleaner reaction. nih.govprinceton.edu

For a radical cyclization to occur, a radical acceptor, such as an alkene or alkyne, must be present elsewhere in the molecule. Therefore, studies of radical cyclization would involve derivatives of this compound where an unsaturated moiety has been introduced, for example, at the amide nitrogen or another position on the aryl ring. The general process involves three main steps:

Radical Generation: Homolytic cleavage of the carbon-bromine bond to form an aryl radical.

Cyclization: Intramolecular attack of the aryl radical onto the unsaturated bond. According to Baldwin's rules, 5-exo and 6-exo cyclizations are generally favored kinetically. wikipedia.org

Quenching: The newly formed cyclic radical is quenched by a hydrogen atom donor to yield the final product.

While direct studies on this compound itself are sparse, the principles of aryl radical cyclization are well-established for bromoanilides and related structures. nih.govnih.gov For example, N-Aryl-5,5-diphenyl-4-pentenamidyl radicals have been studied, demonstrating that 5-exo cyclization reactions are rapid. nih.gov Such methodologies provide a powerful tool for constructing complex polycyclic molecules that would be challenging to synthesize through other means. nih.gov

Derivative Chemistry and Strategic Structural Modifications

Introduction of Additional Halogen Substituents on the Aryl Ring

The aromatic ring of this compound can undergo further functionalization, such as the introduction of additional halogen atoms, through electrophilic aromatic substitution. wikipedia.org The regiochemical outcome of such a reaction is controlled by the directing effects of the two existing substituents: the bromine atom and the trifluoroacetamido group (-NHCOCF₃).

The trifluoroacetamido group is a moderately deactivating but ortho-, para-directing group. libretexts.orglibretexts.org Its directing influence stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (sigma complex) formed during the attack at the ortho and para positions. The bromine atom is also deactivating (due to its inductive effect) and ortho-, para-directing. minia.edu.eg

In this compound, the directing effects of the two groups must be considered together:

Trifluoroacetamido group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

Bromo group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Both groups reinforce the direction of substitution to the C2, C4, and C6 positions. Since the C4 position is sterically hindered by the adjacent bromine atom, further halogenation, such as bromination or chlorination, is expected to occur predominantly at the C2 and C6 positions, ortho to the trifluoroacetamido group. Standard halogenation conditions, such as using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a catalyst, would likely yield a mixture of di- and tri-halogenated products. stackexchange.comacs.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| -NHCOCF₃ | C1 | Deactivating | Ortho, Para | C2, C4, C6 |

| -Br | C3 | Deactivating | Ortho, Para | C2, C4, C6 |

| Combined Effect | - | Deactivating | Ortho, Para | C2, C4, C6 (Reinforcing) |

Functionalization of Peripheral Side Chains

Functionalization of this compound can be achieved by targeting the trifluoroacetamide side chain. This group, while often used as a stable protecting group for anilines, possesses reactivity that can be exploited for further molecular elaboration. google.com

One key reaction is the hydrolysis of the amide bond to regenerate the parent 3-bromoaniline. This deprotection is typically achieved under basic conditions (e.g., with aqueous sodium hydroxide or potassium carbonate in methanol) and is a fundamental step if the nitrogen atom is to be used in subsequent reactions.

The trifluoroacetamide group can also undergo N-alkylation or N-arylation, although this can be challenging. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the N-H proton, facilitating its removal by a strong base. The resulting anion can then be reacted with an electrophile.

More advanced strategies involve the functionalization of the trifluoromethyl group itself. Recent developments in mechanochemistry have shown that the typically inert C-CF₃ bond can be activated and cleaved. For example, nickel-catalyzed, dysprosium(III) oxide-mediated defluorinative coupling of trifluoroacetanilides with arylboronic acids allows for the synthesis of aromatic amides, effectively replacing the -CF₃ group with an aryl group. nih.govacs.org While challenging, these methods open up possibilities for converting the trifluoroacetamide moiety into other functional groups, significantly expanding the synthetic utility of the parent molecule. Additionally, the core this compound structure can serve as a building block for more complex molecules by reacting its other functional groups, as seen in the synthesis of various heterocyclic derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of N 3 Bromophenyl 2,2,2 Trifluoroacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides a detailed map of the chemical environments of the respective nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-bromophenyl)-2,2,2-trifluoroacetamide reveals distinct signals for the aromatic and amide protons. The chemical shifts of the aromatic protons are influenced by the bromine and trifluoroacetamide (B147638) substituents on the phenyl ring. Typically, these protons appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the amide group is typically observed in the range of 150-170 ppm. The carbons of the aromatic ring show signals between 110 and 140 ppm, with the carbon attached to the bromine atom exhibiting a characteristic shift. The trifluoromethyl group's carbon atom is also readily identifiable.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. The trifluoromethyl (-CF₃) group in this compound gives a strong singlet in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group is sensitive to the electronic environment and can be influenced by solvent polarity. nih.govnih.gov For trifluoroacetyl groups, the chemical shift generally ranges from -85 to -67 ppm relative to CFCl₃. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic C-H | 7.0 - 8.0 |

| ¹H | Amide N-H | Variable, often broad |

| ¹³C | Carbonyl C=O | 150 - 170 |

| ¹³C | Aromatic C | 110 - 140 |

| ¹³C | Trifluoromethyl CF₃ | ~115 (quartet due to ¹JCF coupling) |

| ¹⁹F | Trifluoromethyl CF₃ | -67 to -85 |

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for definitively assigning the ¹³C signals corresponding to the protonated carbons in the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the bromophenyl and trifluoroacetyl moieties. For instance, a prominent fragment ion could result from the loss of the trifluoroacetamide group.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.

X-ray crystallographic studies of N-aryl-acetamides reveal important details about their solid-state conformation. nih.gov For derivatives of N-(3-bromophenyl)-acetamide, the conformation of the N-H bond relative to the substituents on the aromatic ring is a key feature. nih.gov In the solid state, the molecule will adopt a specific conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. researchgate.net The geometry of the amide linkage is typically planar.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the secondary amide, the trifluoromethyl group, and the substituted aromatic ring.

Analysis of the spectra of closely related compounds, such as acetanilide and N-phenyl-2,2,2-trifluoroacetamide, allows for the confident assignment of the major vibrational bands. The secondary amide group gives rise to several characteristic absorptions. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to be observed in the 1720-1680 cm⁻¹ range. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, typically appears around 1550-1510 cm⁻¹.

The trifluoromethyl (-CF₃) group is characterized by strong absorption bands due to C-F stretching vibrations. These are typically found in the 1350-1100 cm⁻¹ region. The presence of a brominated benzene (B151609) ring introduces several other key vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations usually produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3100 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Amide (C=O) | Stretching (Amide I) | 1720 - 1680 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Amide (N-H, C-N) | Bending/Stretching (Amide II) | 1550 - 1510 |

| Trifluoromethyl (C-F) | Stretching | 1350 - 1100 |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 690 |

| Aryl Halide (C-Br) | Stretching | 600 - 500 |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical analysis, particularly cyclic voltammetry (CV), is a technique used to investigate the redox properties of a compound by measuring the current response as the electrical potential is swept in forward and reverse directions. wikipedia.orglibretexts.org While specific experimental cyclic voltammetry data for this compound is not extensively documented in the literature, its redox behavior can be predicted based on its molecular structure and the known electrochemical properties of its constituent functional groups.

The primary electroactive site in the molecule is the carbon-bromine (C-Br) bond on the aromatic ring. Aryl halides are known to undergo irreversible reduction at negative potentials, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical, which is subsequently reduced to an anion. This process for this compound would involve the transfer of electrons to the C-Br bond, resulting in its cleavage to produce a phenyl radical intermediate and a bromide ion. This reduction is expected to be observed as a single, irreversible cathodic peak in the cyclic voltammogram at a significantly negative potential.

The trifluoroacetamide moiety (-NHCOCF₃) is generally considered electrochemically stable and not easily reduced or oxidized within typical potential windows. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon less susceptible to reduction compared to a non-fluorinated amide. Similarly, the amide N-H bond is typically not electroactive under standard CV conditions.

The benzene ring itself can be reduced at very negative potentials or oxidized at high positive potentials, but these processes usually occur outside the potential range where the C-Br bond reduction is observed. Therefore, the most prominent feature in the cyclic voltammogram of this compound is expected to be the irreversible cathodic wave corresponding to the reductive cleavage of the C-Br bond.

The table below outlines the potential redox processes for the compound.

| Functional Group | Redox Process | Expected Potential | Reversibility |

| Aryl Bromide (C-Br) | Reduction (C-Br bond cleavage) | Negative | Irreversible |

| Benzene Ring | Reduction | Highly Negative | Typically Irreversible |

| Benzene Ring | Oxidation | Highly Positive | Typically Irreversible |

| Trifluoroacetamide | Reduction/Oxidation | Very High Potentials (Generally Inactive) | N/A |

Computational Chemistry and Theoretical Modelling of N 3 Bromophenyl 2,2,2 Trifluoroacetamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can determine the electronic structure of a molecule, which in turn governs its geometry, energy, and reactivity. For N-(3-bromophenyl)-2,2,2-trifluoroacetamide, methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting its properties.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay of the phenyl ring, the amide linkage, the bromine substituent, and the trifluoromethyl group. Quantum chemical calculations can map the electron density distribution, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

For instance, the -NHCOCF₃ group is a moderately deactivating group in electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoroacetyl moiety. Theoretical calculations on similar acetanilides have shown that the amide group's orientation and the electronic effects of its substituents significantly influence the charge distribution on the aromatic ring. fluorine1.ruquora.com The bromine atom at the meta position also acts as a deactivating group via its inductive effect, further influencing the molecule's reactivity. mdpi.com

Molecular electrostatic potential (MEP) maps are a valuable outcome of these calculations, visualizing the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential near the amide hydrogen, highlighting its electrophilic nature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and spatial distribution of these orbitals are critical in determining the feasibility and stereochemistry of a reaction.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, while the LUMO would likely have significant contributions from the trifluoroacetyl group. The energies of these orbitals dictate the molecule's behavior as a nucleophile or an electrophile. In a potential reaction, the HOMO of this compound would interact with the LUMO of an electrophile, and its LUMO would interact with the HOMO of a nucleophile.

To illustrate, computational studies on aniline (B41778) and its derivatives show how substituents affect the frontier orbitals. The amino group in aniline raises the energy of the HOMO, making the ring more susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the electron-withdrawing trifluoroacetyl group in this compound would lower the energy of the HOMO compared to aniline, thereby reducing its nucleophilicity.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.42 | 0.00 | 5.42 |

| Nitrobenzene | -7.07 | -0.46 | 6.61 |

Note: Data is for illustrative purposes to show substituent effects and is not specific to this compound.

Density Functional Theory (DFT) for Mechanistic Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the elucidation of complex chemical transformations.

Elucidation of Catalytic Cycles and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and transition states. A transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur.

For reactions involving this compound, such as hydrolysis or substitution reactions, DFT can be used to model the geometry and energy of the transition states. For example, in the study of amide bond rotation in acetanilides, DFT has been used to locate the transition structures and calculate the energy barriers to rotation. nih.gov These studies reveal that the planarity of the amide group is crucial for resonance stabilization, and rotation around the C-N bond involves a high-energy transition state where this planarity is disrupted. nih.govresearchgate.netrsc.org

Investigation of Reaction Energetics and Kinetics

By calculating the energies of reactants, transition states, and products, DFT can provide a quantitative understanding of reaction energetics. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.

Theoretical studies on the bromination of substituted benzenes have used ab initio calculations to analyze positional selectivity, with the results aligning well with experimental observations. mdpi.comresearchgate.net For this compound, DFT could be employed to predict the most likely sites for further electrophilic substitution and to calculate the activation energies for substitution at different positions on the phenyl ring. These calculations would consider the directing effects of both the bromine atom and the trifluoroacetamido group.

Table 2: Illustrative Calculated Rotational Barriers for Amide Bonds in Acetanilide Derivatives

| Compound | Method | Rotational Barrier (kcal/mol) |

| Acetanilide | B3LYP/6-31G(d,p) | ~15-20 |

| Thioacetanilide | B3LYP/6-31G(d,p) | Higher than acetanilide |

Note: These are representative values from studies on similar compounds to illustrate the application of DFT in determining reaction energetics. nih.gov

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies play a crucial role in establishing quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors, it is possible to build models that correlate a molecule's structure with its chemical reactivity or biological activity.

For a series of substituted anilines and acetanilides, computational chemistry can provide descriptors such as atomic charges, dipole moments, and orbital energies. These parameters can then be used to develop models that predict properties like the rate of a particular reaction or the metabolic fate of the compounds. nih.gov For this compound, such studies could predict its reactivity in various chemical environments based on the electronic properties conferred by its specific substitution pattern. The interplay between the inductive and resonance effects of the bromine and trifluoroacetamido groups would be a key focus of such an analysis.

Applications As a Key Synthetic Intermediate in Organic Synthesis

Building Block for Heterocyclic Scaffolds

The protected 3-bromoaniline (B18343) structure inherent to N-(3-bromophenyl)-2,2,2-trifluoroacetamide is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems.

The 3-bromophenyl moiety is a key structural component in the design of novel quinazoline (B50416) derivatives investigated for their potential as kinase inhibitors. In a notable study, researchers designed and synthesized a series of quinazoline-based compounds targeting Aurora A kinase, a protein involved in cell cycle regulation and a target in cancer therapy. nih.gov One of the most potent compounds identified was 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . nih.gov The synthesis of this class of molecules involves the incorporation of the 3-bromophenyl group at the 2-position of the quinazoline core. This specific substitution pattern was found to be important for the compound's inhibitory activity. nih.gov

| Compound | Structure | Inhibitory Activity vs. Aurora A (%) at 10 µM |

|---|---|---|

| Unsubstituted Phenyl | 2-phenyl-8-fluoroquinazoline-4-carboxylic acid | 40.12% |

| Methyl-substituted Phenyl | 8-fluoro-2-(p-tolyl)quinazoline-4-carboxylic acid | 42.33% |

| Bromo-substituted Phenyl | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 68.77% |

This compound, after deprotection to 3-bromoaniline, is utilized in the synthesis of complex fused heterocyclic systems such as thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. nih.gov

A specific derivative, N-(3-bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine , was synthesized as part of a larger library of novel thieno[2,3-d]pyrimidine (B153573) compounds. scielo.br The synthesis was achieved through a Dimroth rearrangement condensation. This reaction involved a precursor, N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, which was reacted with 3-bromoaniline. scielo.brresearchgate.net The resulting compounds were evaluated for their cytotoxic effects against breast cancer cell lines. researchgate.netscielo.br

The synthesis provides a modular approach to a variety of substituted thieno[2,3-d]pyrimidines, where the nature of the final product is determined by the choice of aniline (B41778) used in the condensation step. The use of 3-bromoaniline introduces a functional handle (the bromine atom) that can be used for further synthetic modifications. scielo.br

| Reactant Aniline | Synthesized Product | Yield | Reference |

|---|---|---|---|

| 3-Bromoaniline | N-(3-bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 58% | scielo.br |

| 3-(Trifluoromethyl)aniline | N-(3-(trifluoromethyl)phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 36% | scielo.br |

Precursor for Primary Arylamines via Deprotection Strategies

The trifluoroacetamide (B147638) group (Tfa) is a widely used protecting group for amines in multi-step organic synthesis. It is stable to a range of reaction conditions but can be removed when necessary to reveal the primary amine. This compound is, therefore, a protected form of 3-bromoaniline.

The deprotection is typically accomplished through basic hydrolysis. organic-chemistry.org Common reagents for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a protic solvent system like methanol (B129727) and water. The choice of conditions can be crucial, especially if other base-sensitive functional groups are present in the molecule. For instance, in substrates containing groups susceptible to elimination, such as a tertiary bromide, careful optimization of the base and temperature is required to favor amide hydrolysis over undesired side reactions. researchgate.net The trifluoroacetyl group is more labile to basic hydrolysis than a simple acetyl group, often allowing for milder deprotection conditions. organic-chemistry.org

This protection-deprotection strategy is employed to:

Temporarily reduce the nucleophilicity and basicity of the amine.

Prevent unwanted side reactions, such as N-acylation or N-alkylation, during other synthetic transformations on the molecule.

Improve solubility in organic solvents.

Once the desired synthetic modifications are complete, the trifluoroacetamide group is cleaved to liberate the 3-bromoaniline moiety for subsequent reactions or as the final step in the synthesis of a target molecule.

Enabling Compound in the Synthesis of Complex Organic Molecules

This compound is a key enabling compound for synthesizing complex organic molecules due to two primary features: the protected amine and the reactive bromine atom.

The trifluoroacetamide group provides robust protection of the aniline nitrogen, allowing chemists to perform a wide array of chemical transformations on other parts of the molecule that would otherwise be incompatible with a free primary amine.

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, linking the phenyl ring to other aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The ability to use the 3-bromophenyl group as a platform for these diverse coupling reactions makes its protected form, this compound, an invaluable starting material. It allows for the initial construction of a core structure, followed by the late-stage introduction of complexity and diversity at the bromine position. This strategy is evident in the synthesis of complex bioactive molecules like the quinazolinone kinase inhibitors and thieno[2,3-d]pyrimidine derivatives, where the 3-bromophenyl unit is a foundational building block. nih.govscielo.br

Future Perspectives and Emerging Research Directions

Development of More Sustainable Synthetic Pathways for Trifluoroacetamides

The principles of green chemistry are increasingly influencing the design of synthetic routes to trifluoroacetamides. Future research will prioritize the development of more sustainable pathways that minimize environmental impact and enhance safety. Key areas of focus include the use of transition-metal-free reactions, the selection of environmentally benign solvents, and the improvement of atom economy.

A significant advancement in this area is the development of transition-metal-free coupling reactions for the synthesis of trifluoroacetylanilines. digitellinc.com One such method utilizes 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the trifluoroacetylation reagent in the presence of a simple base, avoiding the need for heavy metal catalysts. digitellinc.com This approach not only reduces the environmental burden associated with metal catalysts but also simplifies purification processes. The reaction proceeds under mild conditions with a good tolerance for various functional groups. digitellinc.com

The choice of solvent is another critical factor in developing sustainable synthetic pathways. Researchers are actively exploring greener alternatives to traditional volatile organic compounds. The optimization of reaction conditions in more environmentally friendly solvents is a key research direction. The following table illustrates the effect of different solvents on the yield of a transition-metal-free trifluoroacetylation reaction.

Table 1: Effect of Solvents on the Yield of a Transition-Metal-Free Trifluoroacetylation Reaction

| Solvent | Yield (%) |

|---|---|

| 1,4-Dioxane (B91453) | 78 |

| Acetonitrile | 59 |

| N,N-Dimethylformamide (DMF) | 54 |

| Hexane | 0 |

Furthermore, improving the atom economy of synthetic routes is a central tenet of green chemistry. Future research will likely focus on developing catalytic cycles that minimize the formation of byproducts and maximize the incorporation of all reactant atoms into the final product. The use of reagents like sodium trifluoroacetate (B77799) in conjunction with activating agents represents a step towards higher atom economy in trifluoroacetamide (B147638) synthesis.

Exploration of Novel Catalytic Systems for Unprecedented Transformations

The discovery and development of novel catalytic systems are paramount for achieving unprecedented efficiency, selectivity, and scope in the synthesis of N-aryl trifluoroacetamides. Research in this area is focused on both refining existing catalytic methods and exploring entirely new catalytic concepts.

Copper-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl amides. Recent advancements have demonstrated the utility of copper(I) and copper(II) complexes in mediating the trifluoroacetylation of anilines and the N-arylation of trifluoroacetamide. princeton.edunih.gov For instance, a copper(I)-mediated trifluoroacetylation of anilines has been developed using ethyl trifluoropyruvate as the trifluoroacetylating agent. princeton.edu While effective for many substrates, this method shows sensitivity to electronic and steric effects. princeton.edu Copper-mediated coupling of trifluoroacetamide with aryl boronic acids provides another valuable route to N-aryl trifluoroacetamides. nih.gov

Palladium-catalyzed cross-coupling reactions also continue to be a major focus of research. These systems offer high efficiency and functional group tolerance. The development of new ligands and palladium precursors is crucial for expanding the substrate scope and improving the catalytic activity for the synthesis of compounds like N-(3-bromophenyl)-2,2,2-trifluoroacetamide. The following table provides a comparative overview of different catalytic systems for N-aryl trifluoroacetamide synthesis.

Table 2: Comparison of Catalytic Systems for N-Aryl Trifluoroacetamide Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| CuI/N,N'-dimethylethylenediamine | Aryl bromide, 2,2,2-trifluoroacetamide | Functions as an ammonia (B1221849) surrogate for primary arylamine synthesis. |

| Copper(I) Chloride | Aniline (B41778), Ethyl trifluoropyruvate | Sensitive to electronic and steric effects of substituents. princeton.edu |

Future research will likely explore the use of other transition metals, as well as photocatalytic and electrocatalytic methods, to effect novel transformations and provide alternative synthetic routes with unique reactivity profiles. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key priority.

Integration with Flow Chemistry and High-Throughput Experimentation in Synthetic Sequences

The integration of continuous flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis of fine chemicals, including this compound. These technologies offer significant advantages in terms of reaction optimization, scalability, safety, and speed of discovery.

Flow chemistry, utilizing microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. researchgate.net The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that are not feasible in traditional batch reactors. nih.gov For the synthesis of trifluoroacetamides, flow chemistry can enable the rapid optimization of reaction conditions and facilitate a seamless transition from laboratory-scale synthesis to industrial production. For example, the synthesis of a 2,5-dichlorophenyl trifluoromethyl ketone, a related compound, was significantly improved using a flow system, reducing the reaction time from hours to minutes.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. This data-driven approach accelerates the discovery of optimal synthetic routes and novel reactions. By combining HTE with automated synthesis platforms, researchers can efficiently explore vast chemical spaces and identify promising candidates for further development. In the context of trifluoroacetamide synthesis, HTE can be employed to screen for novel catalysts, optimize reaction conditions for challenging substrates, and identify greener and more sustainable synthetic pathways.

The synergy between flow chemistry and HTE is particularly powerful. HTE can be used to rapidly identify promising reaction conditions, which can then be translated to and optimized in a continuous flow system for scalable and efficient production. This integrated approach will be instrumental in the future development of robust and economically viable manufacturing processes for this compound and other valuable chemical entities.

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

Advanced computational tools, including machine learning (ML) and density functional theory (DFT), are becoming indispensable for the rational design of synthetic routes and the prediction of chemical reactivity. These in silico methods offer the potential to significantly reduce the experimental effort required for developing new synthetic methodologies.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with a high degree of accuracy. princeton.edu These predictive models can be used to identify the optimal reaction conditions, such as catalyst, ligand, solvent, and temperature, for a given substrate. princeton.edu For the synthesis of this compound, ML models could be developed to predict the yield and selectivity of various C-N cross-coupling reactions, thereby guiding experimental work towards the most promising approaches. princeton.edu The development of predictive models for pharmaceutically relevant transformations, such as the Buchwald-Hartwig N-arylation, has already demonstrated the power of this approach. digitellinc.com

Density functional theory calculations provide detailed insights into reaction mechanisms, transition state structures, and the electronic properties of molecules. researchgate.net This information is invaluable for understanding the factors that control reactivity and selectivity in chemical reactions. DFT studies can be used to elucidate the mechanism of catalytic cycles, rationalize the effect of different ligands and substituents, and design new catalysts with improved performance. For instance, DFT studies on aniline derivatives can provide a deeper understanding of their electronic structure and reactivity, which is crucial for designing efficient trifluoroacetylation reactions. researchgate.netresearchgate.net

The integration of computational design with experimental work creates a powerful feedback loop. Computational predictions can guide the design of new experiments, and the results of these experiments can be used to refine and improve the computational models. This synergistic approach will be a key driver of innovation in the synthesis of complex molecules like this compound, enabling the development of more efficient, selective, and sustainable synthetic methods.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3-bromophenyl)-2,2,2-trifluoroacetamide, and how can impurities be minimized?

Methodological Answer: The compound is typically synthesized via a two-step process:

Acylation of 3-bromoaniline with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under inert conditions at 0–5°C .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and by-products like trifluoroacetic acid .

Key Considerations:

- Use triethylamine (TEA) as a base to neutralize acidic by-products .

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Structural Characterization

Q. Q2. How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer: Discrepancies in -NMR (e.g., aromatic proton splitting) may arise from residual solvents or rotamers due to the trifluoroacetamide group’s restricted rotation. To address this:

- Use deuterated DMSO or CDCl₃ for high-resolution NMR (500 MHz+) to resolve splitting patterns .

- Compare with -NMR Expected signals include δ ~158 ppm (C=O) and δ ~117 ppm (CF₃) .

- Cross-validate with HRMS (ESI+) for molecular ion [M+H]⁺ at m/z 296.08 (calc. 296.08) .

Stability & Solubility

Q. Q3. What factors influence the compound’s stability in biological assays?

Methodological Answer:

- Hydrolysis Sensitivity: The trifluoroacetamide group is prone to hydrolysis in aqueous media. Store in anhydrous DMSO at -20°C and use freshly prepared solutions .

- Light Sensitivity: The bromophenyl group may degrade under UV light. Use amber vials for storage .

- Solubility: Soluble in DMSO (≥50 mM), DCM, and THF; poorly soluble in water (<0.1 mg/mL). Pre-solubilize in DMSO for cell-based assays .

Advanced Mechanistic Studies

Q. Q4. How can kinetic studies elucidate the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Pseudo-First-Order Kinetics: React this compound with nucleophiles (e.g., NaN₃) in DMF at 25–60°C. Monitor bromide release via ion chromatography .

- Activation Parameters: Calculate ΔH‡ and ΔS‡ using Eyring plots to distinguish between SN1 and SN2 mechanisms. The CF₃ group’s electron-withdrawing effect accelerates SNAr reactions .

- Competitive Reactions: Compare reactivity with para-substituted analogs (e.g., 4-bromo derivatives) to assess steric/electronic effects .

Biological Activity Analysis

Q. Q5. How can researchers validate conflicting cytotoxicity data for this compound?

Methodological Answer: Conflicting GI₅₀ values (e.g., 0.72 µM in MCF-7 vs. 1.10 µM in HCT116) may arise from assay conditions or cell line heterogeneity. Standardize protocols:

- Dose-Response Curves: Use 8–10 concentrations (1 nM–100 µM) with 72-hour exposure .

- Positive Controls: Include doxorubicin (Topo II inhibitor) to validate assay sensitivity .

- Mechanistic Profiling: Perform target engagement assays (e.g., EGFR kinase inhibition) to confirm on-target effects .

Structure-Activity Relationship (SAR) Optimization

Q. Q6. What modifications enhance the compound’s bioavailability without sacrificing potency?

Methodological Answer:

- Fluorine Substitution: Replace the 3-bromo group with 3-CF₃ to improve lipophilicity (logP ~2.5 vs. ~2.1) and membrane permeability .

- Prodrug Strategies: Convert the amide to a tert-butyl carbamate for enhanced solubility; enzymatic cleavage releases the active form .

- Pharmacophore Hybridization: Fuse with pyridine or morpholine rings to modulate metabolic stability (e.g., CYP3A4 inhibition) .

Analytical Method Development

Q. Q7. Which HPLC conditions ensure reliable quantification of this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.